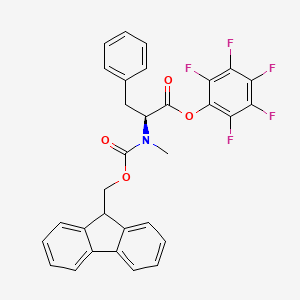

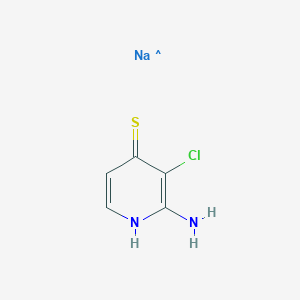

![molecular formula C13H8F10O2 B6292745 2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% CAS No. 129051-94-1](/img/structure/B6292745.png)

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% (2-PFPE-TFE-VB) is a fluoropolymer that has gained much attention in recent years due to its unique properties. It is a fluorinated monomer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. This monomer is used to synthesize a variety of fluoropolymers, which have a wide range of applications in industry and research.

Wissenschaftliche Forschungsanwendungen

2-PFPE-TFE-VB is widely used in scientific research due to its unique properties. It is used in the synthesis of various fluoropolymers, which can be used for a variety of applications. These include drug delivery systems, biocompatible materials, and as a coating for medical devices. Additionally, 2-PFPE-TFE-VB can be used as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses.

Wirkmechanismus

2-PFPE-TFE-VB is a fluoropolymer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. It is a monomer that is used to synthesize a variety of polymers. When these polymers are exposed to light, they undergo a photochemical reaction that results in the formation of reactive oxygen species (ROS). These ROS can then interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The ROS formed by 2-PFPE-TFE-VB can interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects. These effects include the induction of oxidative stress, DNA damage, and the disruption of cell signaling pathways. Additionally, 2-PFPE-TFE-VB can induce apoptosis, cell death, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

2-PFPE-TFE-VB has several advantages when used in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is highly stable and has a low vapor pressure, making it ideal for use in laboratory settings. However, 2-PFPE-TFE-VB is toxic and can be hazardous if not handled properly. It should be used with caution in laboratory experiments and should be properly disposed of after use.

Zukünftige Richtungen

2-PFPE-TFE-VB has a wide range of potential applications in industry and research. Future research should focus on exploring its potential use in drug delivery systems, biocompatible materials, and coatings for medical devices. Additionally, further research should be conducted to explore its potential use as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses. Finally, further research should be conducted to explore the potential toxic effects of 2-PFPE-TFE-VB and to develop methods for safely disposing of it after use.

Synthesemethoden

2-PFPE-TFE-VB is synthesized via a reaction between 2-bromo-2-fluoro-1,1,2-trifluoroethyl vinyl ether and perfluoropropyl iodide. This is a two-step process that involves the formation of a vinyl ether and subsequent reaction with the perfluoropropyl iodide. The reaction is carried out in an inert atmosphere and is usually done at room temperature. The reaction is complete when the product is isolated and purified.

Eigenschaften

IUPAC Name |

1-ethenyl-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F10O2/c1-2-7-5-3-4-6-8(7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVANNXDZNEYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896528 |

Source

|

| Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

CAS RN |

129051-94-1 |

Source

|

| Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

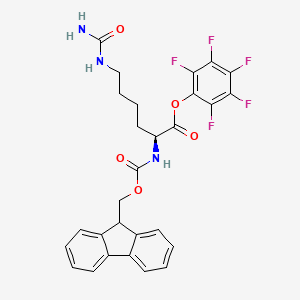

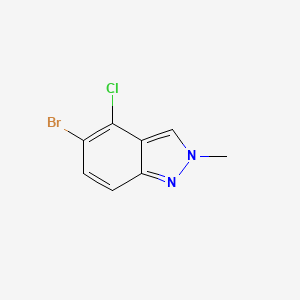

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

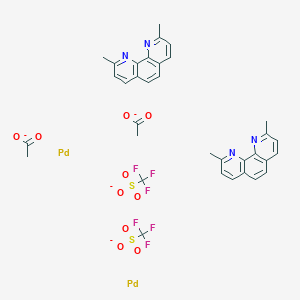

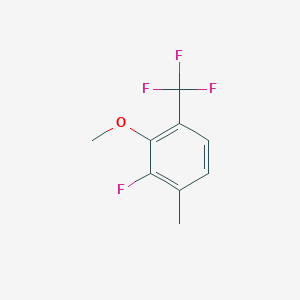

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)

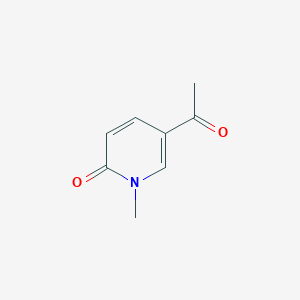

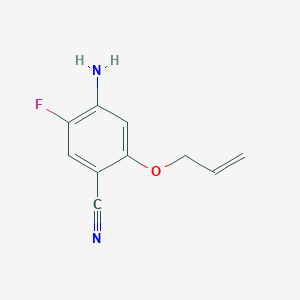

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)